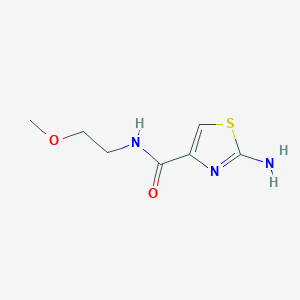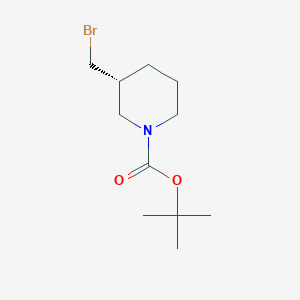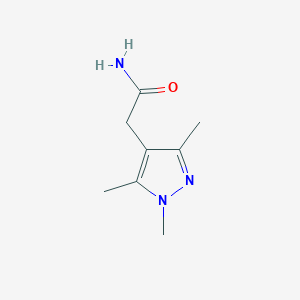
Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
概要
説明
Synthesis Analysis
Thioflavin T belongs to the class of benzothiazole dyes and was first synthesized by Hägg and colleagues in 1950. Since then, it has been used as a vital tool in the research of many diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.Molecular Structure Analysis
The molecular formula of Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is C10H13NO5S. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis
As a fluorescent dye, this compound is primarily used in the detection and investigation of biological processes rather than undergoing chemical reactions.Physical And Chemical Properties Analysis
Thioflavin T is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. The fluorescence emission maximum of ThT is at 484 nm when excited at 450 nm. This compound has a melting point of 267°C and a boiling point of 624 °C at 760 mmHg.科学的研究の応用
Synthesis and Chemical Transformations
Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester, is involved in various synthetic processes. For instance, in the study by Begbie and Golding (1972), regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid led to the production of alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, demonstrating its role in complex chemical transformations (Begbie & Golding, 1972).
Nanofluidic Devices and Synthetic Ion Channels
In the realm of nanotechnology, this compound has been utilized in the optical gating of nanofluidic devices based on synthetic ion channels. Ali et al. (2012) demonstrated that 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, could be used as a photolabile protecting group, leading to significant developments in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
Antimicrobial Activity
The compound has been studied for its potential in antimicrobial applications. Zareef, Iqbal, and Arfan (2008) explored novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, a similar compound, to create 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were found to have notable antimicrobial properties (Zareef, Iqbal, & Arfan, 2008).
Bioenergy Production
In the field of bioenergy, research by Lee et al. (2008) highlighted the use of butanol, derived from butyric acid, in fermentative processes. Butanol, an alcohol closely related to butanoic acid, can be used as a fuel or fuel additive, demonstrating the potential of derivatives of butanoic acid in renewable energy sources (Lee et al., 2008).
Enzymatic Transformations
Butanoic acid derivatives have also been explored in enzymatic transformations. A study by Sproull et al. (1997) on enzyme‐catalyzed esterifications involved thio and carboxylic acid analogues, indicating a potential for accelerating lipase‐catalyzed ester syntheses (Sproull et al., 1997).
Applications in Organic Chemistry and Polymer Science
Erb et al. (2005) investigated thin films made of poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester, used in plastic solar cells. The study showed a direct relationship between efficiency and the crystallinity of these materials, indicating the relevance of butanoic acid derivatives in advanced material science (Erb et al., 2005).
作用機序
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions.
Mode of Action
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate interacts with its targets by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in the influx of calcium ions into cells, thereby affecting cellular functions that depend on calcium signaling.
Pharmacokinetics
The compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate’s action primarily involve the inhibition of calcium currents. This can lead to a decrease in calcium-dependent cellular functions. In animal models, this compound has shown potent anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders such as epilepsy .
Action Environment
The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Safety and Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Specific safety and hazard information should be obtained from the material safety data sheet provided by the supplier.
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYUKDBVOLOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)





